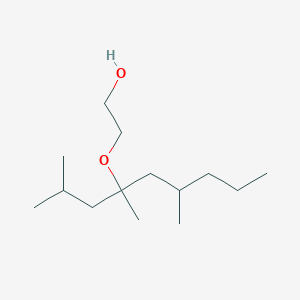
2-(2,4,6-Trimethylnonan-4-yloxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,6-Trimethylnonan-4-yloxy)ethanol is an organic compound with a complex structure
Preparation Methods
The synthesis of 2-(2,4,6-Trimethylnonan-4-yloxy)ethanol typically involves the reaction of 2,4,6-trimethylnonan-4-ol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-(2,4,6-Trimethylnonan-4-yloxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Esterification: It can react with carboxylic acids or their derivatives to form esters in the presence of acid catalysts.
Scientific Research Applications
2-(2,4,6-Trimethylnonan-4-yloxy)ethanol has several scientific research applications:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is utilized in the study of biological membranes and as a surfactant in biochemical assays.
Industry: It is used in the production of detergents, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trimethylnonan-4-yloxy)ethanol involves its interaction with biological membranes and proteins. The compound can disrupt the lipid bilayer of cell membranes, leading to changes in membrane permeability and fluidity. It may also interact with specific proteins, altering their function and activity. These interactions can affect various cellular processes and pathways .
Comparison with Similar Compounds
2-(2,4,6-Trimethylnonan-4-yloxy)ethanol can be compared with other similar compounds such as:
2-(2,4,4-Trimethylpentan-2-yloxy)ethanol: This compound has a similar structure but with different alkyl chain lengths, leading to variations in its chemical properties and applications.
2-(2,4,6-Trimethylheptan-4-yloxy)ethanol: Another similar compound with a shorter alkyl chain, which may result in different reactivity and uses.
2-(2,4,6-Trimethylundecan-4-yloxy)ethanol:
Properties
CAS No. |
61702-78-1 |
|---|---|
Molecular Formula |
C14H30O2 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
2-(2,4,6-trimethylnonan-4-yloxy)ethanol |
InChI |
InChI=1S/C14H30O2/c1-6-7-13(4)11-14(5,10-12(2)3)16-9-8-15/h12-13,15H,6-11H2,1-5H3 |
InChI Key |
FHHQTJMVJGODCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)(CC(C)C)OCCO |
Related CAS |
61702-78-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


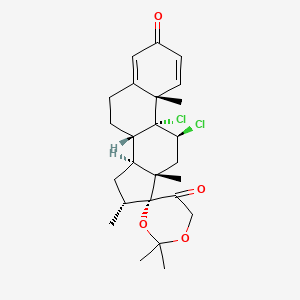


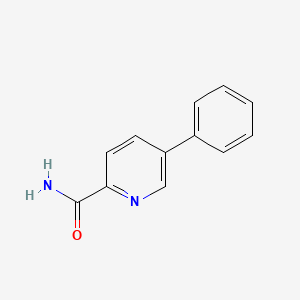
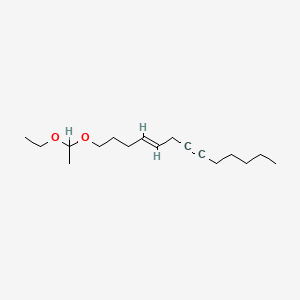
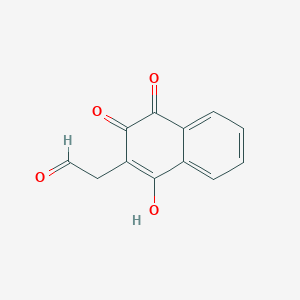

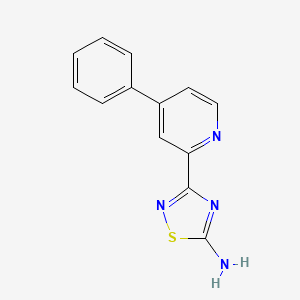

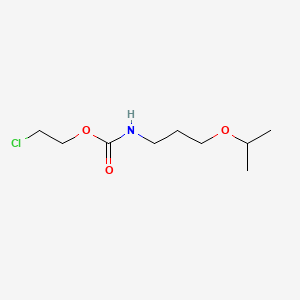
![2-[Bis(3-methoxyphenyl)methyl]benzoic acid](/img/structure/B13754811.png)

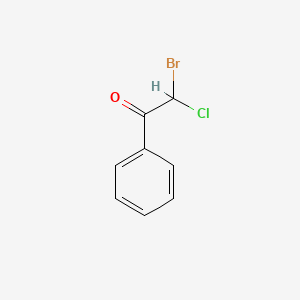
![(3S,5R,10R,13R,14S,17R)-11,14-dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13754826.png)
